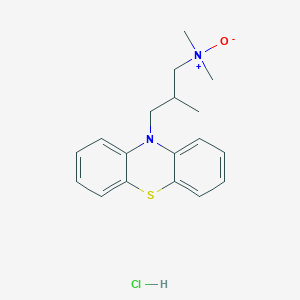

Trimeprazine N-Oxide Hydrochloride

Description

Contextualization within Phenothiazine (B1677639) Chemistry and Metabolism

Trimeprazine (B1682546) N-Oxide Hydrochloride is structurally rooted in the chemistry of phenothiazine, a heterocyclic organic compound with the formula S(C₆H₄)₂NH. wikipedia.org The phenothiazine nucleus, first synthesized in 1883, consists of a thiazine (B8601807) ring fused to two benzene (B151609) rings. wikipedia.orgacs.org This core structure is the foundation for a large class of derivatives that have been extensively explored for various applications, from early use as insecticides to their well-known roles as antipsychotic and antihistaminic drugs. wikipedia.orgacs.orgrsc.org

Trimeprazine, also known as alimemazine, is a first-generation antihistamine and a member of the phenothiazine family. nih.govnih.gov Its structure features the characteristic three-ring phenothiazine core with an aliphatic amine side chain attached to the nitrogen atom of the central ring.

The metabolism of phenothiazine derivatives in biological systems is complex and primarily involves oxidative pathways. nih.govnih.gov Key metabolic reactions include N-demethylation, aromatic hydroxylation, and, notably, oxidation at both the sulfur and nitrogen atoms of the phenothiazine structure. nih.gov The formation of N-oxides and sulfoxides are common metabolic fates. nih.govnih.gov Trimeprazine N-Oxide is a metabolite formed through the oxidation of the tertiary amine nitrogen in the side chain of the parent trimeprazine molecule. klivon.com This conversion is an important aspect of its metabolic profile.

Table 1: Chemical Identity of Trimeprazine and its N-Oxide Hydrochloride Metabolite

| Property | Trimeprazine | Trimeprazine N-Oxide Hydrochloride |

| IUPAC Name | N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine nih.gov | N,N,beta-Trimethyl-10H-phenothiazine-10-propanamine N-Oxide Hydrochloride klivon.com |

| Molecular Formula | C₁₈H₂₂N₂S nih.gov | C₁₈H₂₂N₂OS.ClH klivon.com |

| Molar Mass | 298.45 g/mol axios-research.com | 382.9 g/mol (for sulphone N-oxide hydrochloride) axios-research.comlgcstandards.com |

| CAS Number | 84-96-8 nih.gov | 2725579-25-7 klivon.com |

Note: Data is compiled from various scientific sources. Molar mass for the hydrochloride salt may vary based on the specific salt form.

Significance as a Research Chemical and Reference Standard in Pharmaceutical Sciences

This compound serves a critical function in pharmaceutical sciences as a research chemical and, more specifically, as a certified reference standard. axios-research.comlgcstandards.comsigmaaldrich.com Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of pharmaceutical products.

The primary applications of this compound in this capacity include:

Impurity Profiling: It is used to identify and quantify potential impurities in bulk trimeprazine or its formulated products. As a known metabolite, its presence and concentration can be a critical quality attribute. axios-research.com

Method Validation: Analytical methods, such as high-performance liquid chromatography (HPLC), require well-characterized standards for development, validation, and routine quality control (QC) testing. klivon.comaxios-research.com

Stability Studies: This reference material aids in assessing the degradation pathways of trimeprazine under various conditions, helping to establish appropriate storage and shelf-life parameters. axios-research.com

Regulatory Submissions: Comprehensive characterization of impurities and metabolites is a regulatory requirement for drug approval. The availability of standards like this compound is essential for compiling data for submissions to regulatory bodies. axios-research.com

Companies specializing in pharmaceutical reference standards supply this compound with a comprehensive Certificate of Analysis (CoA), which includes data from techniques like ¹H-NMR, ¹³C-NMR, mass spectrometry, and HPLC to confirm its structure and purity. klivon.com

Evolution of Research Perspectives on Phenothiazine N-Oxides

Historically, research on phenothiazines centered on the pharmacological activity of the parent drugs. wikipedia.org Their N-oxide and S-oxide derivatives were often viewed simply as metabolites, primarily of interest in pharmacokinetic and drug metabolism studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov

However, in recent decades, the scientific perspective on oxidized phenothiazines, including N-oxides, has evolved significantly. researchgate.netrsc.org Researchers have begun to explore these molecules as functional materials with unique physicochemical properties in their own right. rsc.org This shift is driven by the discovery that the oxidation of the phenothiazine core can lead to novel optical and electronic characteristics. rsc.orgresearchgate.net

Current research highlights the potential of oxidized phenothiazine derivatives in materials science, with applications in:

Optoelectronics: Their unique, non-planar "butterfly" structure can suppress intermolecular interactions, leading to interesting photophysical behaviors. rsc.orgresearchgate.net

Luminescent Materials: Many oxidized phenothiazines exhibit strong photoluminescence, with some showing room temperature phosphorescence, a rare and valuable property for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. researchgate.netrsc.orgmdpi.com

Aggregation-Induced Emission (AIE): Some phenothiazine N-oxide-based compounds have been shown to be AIE-active, meaning they become highly emissive when aggregated, a desirable trait for certain types of sensors and imaging agents. rsc.org

This evolution marks a transition for phenothiazine N-oxides from being considered metabolic byproducts to a class of compounds with intrinsic value for developing advanced functional materials. researchgate.netrsc.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23ClN2OS |

|---|---|

Molecular Weight |

350.9 g/mol |

IUPAC Name |

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C18H22N2OS.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |

InChI Key |

KBMGDHDHDWBIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)C[N+](C)(C)[O-].Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Trimeprazine N Oxide Hydrochloride

Diverse Synthetic Pathways for N-Oxidation of Phenothiazines

The introduction of an N-oxide functionality to the phenothiazine (B1677639) core is a key transformation that can be achieved through various oxidative methods. These methods offer different selectivities and efficiencies depending on the chosen reagents and reaction conditions.

Electrochemical Oxidation Strategies and Mechanisms

Electrochemical methods provide a clean and controlled approach for the oxidation of phenothiazines. The oxidation process typically involves the removal of electrons from the phenothiazine molecule, leading to the formation of reactive intermediates.

The electrochemical oxidation of phenothiazine derivatives can be complex, often proceeding through a series of one-electron transfer steps. researchgate.netresearchgate.net The initial step is generally the formation of a cation radical (PTZ•+), which can then undergo further oxidation to a dication (PTZ2+). researchgate.netacs.org The stability and subsequent reactivity of these intermediates are highly dependent on the solvent system and the specific substituents on the phenothiazine ring. mdpi.com

In the case of chlorpromazine (B137089), a related phenothiazine, a three-electron oxidation pathway has been proposed. This mechanism involves the initial oxidation of the phenothiazine nitrogen to form a radical cation, followed by further oxidation steps that can involve both the sulfur atom and the tertiary amine in the side chain. mdpi.com Controlled-potential electrolysis is a key technique in these studies, allowing for the selective generation of specific oxidized species by maintaining a constant electrode potential. mdpi.comacs.org While S-oxidation is a common outcome, careful control of the electrochemical potential and reaction conditions can favor the formation of N-oxides.

Table 1: Electrochemical Oxidation of Phenothiazine Derivatives

| Phenothiazine Derivative | Oxidation Potential (vs. reference) | Observed Products | Reference |

| Phenothiazine | - | Cation radical, Dimer | researchgate.net |

| Chlorpromazine | Process I: ~0.931 V vs. DmFc0/+ | Radical cation, Dication, Sulfoxide | mdpi.com |

| N-ethylphenothiazine | Second oxidation at 0.93 V vs Fc/Fc+ | Dication | acs.org |

This table is for illustrative purposes and the exact potentials and products can vary based on experimental conditions.

Chemical Oxidation with Peroxides and Persulfates

Chemical oxidants are widely used for the N-oxidation of phenothiazines due to their accessibility and straightforward application. Peroxides and persulfates are particularly effective for this transformation.

Hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for the oxidation of the tertiary amine in the side chain of phenothiazine drugs to their corresponding N-oxides. nih.gov The synthesis of chlorpromazine N-oxide, fluphenazine (B1673473) N4'-oxide, prochlorperazine (B1679090) N4'-oxide, and trifluoperazine (B1681574) N4'-oxide has been successfully achieved using m-CPBA. nih.gov The reaction mechanism involves the electrophilic attack of the peroxy acid oxygen on the nucleophilic nitrogen atom of the side-chain amine.

Stepwise increases in the amount of oxidant can lead to further oxidation, including the formation of N,S-dioxides. For instance, the N',S-dioxides of chlorpromazine and sulforidazine (B28238) have been prepared using hydrogen peroxide as the oxidant. nih.gov The choice of oxidant and the stoichiometry are crucial for achieving the desired level of oxidation.

Enzymatic Biotransformation in Model Systems

Enzymatic systems, particularly those involving cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs), play a crucial role in the metabolism of phenothiazines, often leading to N-oxidation. nih.gov These enzymatic reactions can be studied in vitro using model systems such as liver microsomes.

The N-oxidation of various drugs, including those with tertiary amine functionalities similar to trimeprazine (B1682546), is a well-established metabolic pathway. For example, the N-oxidation of trimethylamine (B31210) is catalyzed by FMOs in rat liver microsomes. The biotransformation of other compounds, such as trimethoprim, to their N-oxides is mediated by specific CYP isozymes, including CYP1A2.

While direct studies on the enzymatic N-oxidation of trimeprazine are limited in the provided search results, the extensive research on related phenothiazines and other tertiary amines strongly suggests that trimeprazine undergoes similar metabolic transformations. In vitro studies with trimeprazine and its metabolites, including trimeprazine sulphoxide, have been conducted to understand its effects on thyroid hormone levels. The formation of N-oxides of other phenothiazines like promazine (B1679182) and chlorpromazine has been identified through gas chromatography and mass spectrometry of metabolic products.

Targeted Synthesis of Trimeprazine N-Oxide Hydrochloride

The specific synthesis of this compound involves the controlled oxidation of trimeprazine, followed by salt formation. While a detailed, step-by-step synthetic protocol is not available in the provided search results, the general methods described for other phenothiazine N-oxides can be applied. A plausible synthetic route would involve the reaction of trimeprazine with an oxidizing agent like m-CPBA or hydrogen peroxide in a suitable solvent, followed by the introduction of hydrochloric acid to form the hydrochloride salt.

The availability of this compound as a commercial product, with a specified CAS number of 2725579-25-7, indicates that its synthesis is well-established. klivon.com Companies offer custom synthesis of this compound, further suggesting that a reliable synthetic procedure exists. klivon.com The synthesis of trimeprazine itself is achieved through the alkylation of phenothiazine with 1-dimethylamino-2-methyl-propylchloride.

Derivatization and Structural Modification for Research Probes

The unique photophysical properties of the phenothiazine core make it an attractive scaffold for the development of fluorescent probes. Derivatization of phenothiazine N-oxides can be employed to create molecules with specific functionalities for research applications, such as bioimaging and sensing.

While specific examples of the derivatization of this compound for research probes are not detailed in the search results, the general principles of phenothiazine chemistry can be applied. The introduction of fluorescent reporter groups or specific binding moieties to the phenothiazine N-oxide structure can generate probes for various biological targets. For instance, phenothiazine derivatives have been used to create fluorescent probes for the detection of metal ions.

The oxidized forms of phenothiazines, including sulfoxides and dioxides, have been shown to possess interesting photoluminescence properties, including room-temperature phosphorescence. These characteristics make them valuable for applications in optoelectronics and as biological sensors. Further research into the derivatization of trimeprazine N-oxide could lead to the development of novel research tools with tailored properties.

Rigorous Analytical Characterization and Methodological Applications of Trimeprazine N Oxide Hydrochloride in Scientific Research

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic techniques are indispensable for the isolation and precise measurement of Trimeprazine (B1682546) N-Oxide Hydrochloride in various matrices. These methods offer the sensitivity and selectivity required for complex sample analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Trimeprazine N-Oxide Hydrochloride. It is utilized for both purity assessment and quantification. A typical HPLC method for the separation of trimeprazine involves a reverse-phase (RP) approach. sielc.com For instance, a Newcrom R1 HPLC column can be employed with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com The purity of this compound is often determined by HPLC, with purity ranges typically exceeding 90%. klivon.com

A specific HPLC method for the simultaneous determination of related compounds might utilize a micro Bondapak CN column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0, 20mM) in a 10:90 (v/v) ratio, at a flow rate of 1.0 mL/min. researchgate.net Detection is commonly achieved using a UV detector.

Table 1: HPLC Method Parameters for Trimeprazine Analysis

| Parameter | Value |

| Column | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile, Water, Formic Acid sielc.com |

| Purity Range | >90% klivon.com |

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers enhanced resolution and sensitivity compared to conventional HPLC, making it a powerful tool for the analysis of this compound. The use of smaller particle columns (e.g., 3 µm) in UPLC allows for faster analysis times. sielc.com UPLC-MS/MS methods have been developed for the quantification of similar small amine oxides, such as trimethylamine-N-oxide (TMAO), in biological matrices like human plasma. nih.govnih.gov These methods often employ Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, coupled with tandem mass spectrometry for highly selective and sensitive detection. nih.gov While specific UPLC-MS methods for this compound are not detailed in the provided results, the methodologies developed for analogous compounds like TMAO are directly applicable. nih.govrsc.org These methods are known for their accuracy, sensitivity, and effective sample preparation steps. nih.gov

Advanced Spectrometric and Spectroscopic Characterization Techniques

A combination of advanced spectrometric and spectroscopic techniques is employed to unequivocally confirm the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound. klivon.com Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon NMR) are utilized to provide detailed information about the molecular framework. klivon.com For instance, the ¹H-NMR spectrum of a related compound, trimethylamine (B31210) N-oxide, shows a characteristic singlet peak around 3.253 ppm. researchgate.net In more complex molecules like sparteine (B1682161) N-oxides, 2D NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. mdpi.com The chemical shifts in NMR spectra are sensitive to the chemical environment, and changes in these shifts can provide insights into structural modifications, such as the formation of an N-oxide. mdpi.com Quantitative NMR (qNMR) can also be used for the precise determination of compound concentration without the need for a calibration curve. nih.gov

Table 2: NMR Techniques for Structural Elucidation

| Technique | Application |

| ¹H-NMR | Provides information on the proton environment and connectivity in the molecule. klivon.com |

| ¹³C-NMR | Reveals the carbon skeleton of the molecule. klivon.comcaltech.edu |

| 2D-NMR (e.g., COSY, HSQC) | Used to resolve complex spectra and determine the connectivity between protons and carbons. researchgate.netnih.gov |

| qNMR | Allows for the accurate quantification of the compound. klivon.comnih.gov |

Mass Spectrometry (MS) Applications for Compound Identification

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. klivon.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of the compound. The mass spectrum of trimeprazine, a related compound, has been documented and is available in databases like MassBank. LC-MS/MS systems are particularly valuable for quantifying trace amounts of related amine oxides in complex mixtures with high accuracy and sensitivity. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information that complements data from other spectroscopic techniques.

Infrared (IR) Spectroscopy for Compound Identity

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. klivon.com The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule. For example, the formation of the N-oxide group will result in a characteristic absorption band. The IR spectrum of the parent compound, trimeprazine, has been characterized using the KBr wafer technique. nih.gov The IR spectrum of trimethylamine N-oxide is also available for reference. chemicalbook.com This technique serves as a valuable tool for confirming the identity of the compound by comparing its spectrum to that of a reference standard.

Utilization as a Reference Standard in Analytical Method Development and Validation

This compound is a critical tool in pharmaceutical analysis, where it serves as a characterized reference standard. klivon.com High-quality reference standards are essential for achieving reliable and accurate results in analytical development, method validation, and stability and release testing for pharmaceutical products. lgcstandards.com Companies specializing in reference materials provide this compound for use in various analytical applications, particularly for qualitative purposes in research and development and early-stage drug development. klivon.com Its availability as a certified reference material, often accompanied by a comprehensive Certificate of Analysis, ensures its suitability for rigorous scientific testing. klivon.comlgcstandards.com

The use of such standards is a fundamental requirement for developing and validating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and its related substances. biomedres.us this compound is specifically identified as a related compound or impurity of Trimeprazine Tartrate. klivon.com Therefore, its primary role as a reference standard is to confirm the presence and identity of this specific impurity during the quality control of the parent drug, Trimeprazine. klivon.com

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a cornerstone of pharmaceutical quality control, aimed at identifying and quantifying all potential impurities in a drug substance and its final dosage form. This compound, being a known metabolite and degradation product of Trimeprazine, is an indispensable reference material for this purpose. klivon.com

Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions. biomedres.us These studies help in understanding the degradation pathways of the drug. biomedres.us In the case of Trimeprazine, it is known to be susceptible to photodegradation. researchgate.net Scientific investigations have shown that when Trimeprazine is exposed to UV-A light in an aerobic environment, it undergoes oxidative photodegradation. researchgate.net This process leads to the formation of specific degradation products, including the N-oxide derivative. researchgate.net

A key study on the photodegradation of Trimeprazine identified two primary products, as detailed in the table below.

Table 1: Identified Photodegradation Products of Trimeprazine

| Parent Compound | Degradation Product Name | Chemical Name | Type of Degradation |

|---|---|---|---|

| Trimeprazine | Trimeprazine N-Oxide | N,N2-trimethyl-3-(10H-phenothiazin-10-yl sulfoxide) propan-1-amine | Oxidative Photodegradation |

| Trimeprazine | N-Desmethyl Trimeprazine | N,2-dimethyl-3-(10H-phenothiazin-10-yl) propan-1-amine | Oxidative Photodegradation |

Data sourced from a study on the photodegradation of trimeprazine. researchgate.net

By using this compound as a reference standard, analytical chemists can develop stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), to resolve the N-oxide peak from the peak of the parent API, Trimeprazine. biomedres.usnih.gov This allows for the accurate identification and quantification of the N-oxide impurity in samples of Trimeprazine, ensuring that the drug product meets its purity and quality specifications. biomedres.us

Stability Study Methodologies for Pharmaceutical Research

Stability studies are crucial in pharmaceutical research to determine how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. biomedres.us These studies establish the shelf-life and recommended storage conditions for the product. Forced degradation is a key methodology employed in these studies to predict the likely degradation products and to develop and validate stability-indicating analytical methods. biomedres.us

The use of this compound as a reference standard is integral to these methodologies. lgcstandards.com By having a pure sample of this potential degradant, researchers can confirm its identity if it appears during stability testing of Trimeprazine. klivon.com

Forced degradation studies typically expose the Active Pharmaceutical Ingredient (API) to a range of stress conditions that exceed those used in accelerated stability testing. biomedres.us The common conditions for such studies are outlined by the International Council for Harmonisation (ICH) guidelines and are essential for understanding the stability profile of a drug. biomedres.us

Table 2: General Conditions for Forced Degradation Studies in Pharmaceutical Research

| Stress Condition | Typical Reagents/Parameters | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | To test for degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | To test for degradation in alkaline conditions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | To evaluate susceptibility to oxidative stress. |

| Thermal Stress | Heating above accelerated stability conditions (e.g., 50°C, 60°C) | To assess the impact of heat on the drug substance. |

| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²) | To determine light sensitivity and identify photoproducts. biomedres.us |

This table summarizes common methodologies for forced degradation studies as described in pharmaceutical research literature. biomedres.usresearchgate.net

In the specific context of Trimeprazine, photodegradation studies have been performed by irradiating a solution of the drug with 350 nm lamps to simulate UV exposure, leading to the formation of Trimeprazine N-Oxide. researchgate.net Such experiments are fundamental to stability study methodologies, as they confirm the degradation pathway and provide the necessary samples for developing analytical methods capable of monitoring this specific impurity over the product's lifecycle. biomedres.us

Mechanistic Investigations and Preclinical Pharmacological Exploration of Trimeprazine N Oxide Hydrochloride

In Vitro Metabolic Fate and Enzymatic Regulation of N-Oxidation

The transformation of a parent drug into its metabolites is a complex process governed by various enzyme systems. The N-oxidation of trimeprazine (B1682546) to form Trimeprazine N-Oxide is a key metabolic pathway. In vitro studies on analogous phenothiazine (B1677639) compounds help to elucidate the enzymatic regulation of this process.

Role of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are a superfamily of enzymes that play a significant role in the oxidation of nitrogen-containing compounds. nih.gov For many tertiary amine drugs, N-oxidation is a major metabolic route, and FMOs are often key catalysts in this transformation. nih.gov FMOs, particularly FMO1 and FMO3, are known to be involved in the formation of N-oxides. nih.gov In the human liver, FMO3 is the most abundant form and is responsible for the oxidation of a wide array of tertiary amines. nih.gov

Table 1: General Characteristics of FMO-mediated N-Oxidation

| Feature | Description |

| Enzyme Subfamily | Flavin-Containing Monooxygenases (FMOs) |

| Primary Isoforms | FMO1, FMO3 |

| Reaction Type | N-oxidation of tertiary amines |

| General Role | Primarily detoxication, but can form active or toxic metabolites |

Cytochrome P450 Enzyme System Contributions

The Cytochrome P450 (CYP) enzyme system is a major contributor to the metabolism of a vast number of drugs. While FMOs are significant in N-oxidation, CYPs also play a crucial role, particularly in N-dealkylation reactions. nih.gov However, their contribution to N-oxidation of phenothiazines is also evident.

Studies on the phenothiazine neuroleptic promazine (B1679182) have shown that CYP1A2 and CYP2C19 are the primary isoforms responsible for its N-demethylation, while CYP1A2 and CYP3A4 are the main catalysts for 5-sulfoxidation. nih.gov For thioridazine, another phenothiazine, CYP1A2 and CYP3A4 are the main enzymes responsible for both 5-sulfoxidation and N-demethylation. researchgate.net The metabolism of chlorpromazine (B137089) to its 7-hydroxylated form is primarily catalyzed by CYP2D6. nih.gov These findings suggest that the specific CYP isoforms involved in the metabolism of phenothiazines can vary depending on the specific chemical structure of the drug. nih.gov In the case of phenanthridine, a related heterocyclic compound, the formation of its N-oxide and lactam metabolites was significantly increased when induced with phenobarbitone, indicating the involvement of a phenobarbitone-inducible CYP450 isozyme. nih.gov

Table 2: Cytochrome P450 Isoforms Implicated in Phenothiazine Metabolism

| Phenothiazine | Metabolic Pathway | Major CYP Isoforms Involved |

| Promazine | N-demethylation | CYP1A2, CYP2C19 |

| 5-sulfoxidation | CYP1A2, CYP3A4 | |

| Thioridazine | N-demethylation | CYP1A2, CYP3A4 |

| 5-sulfoxidation | CYP1A2, CYP3A4 | |

| 2-sulfoxidation | CYP2D6 | |

| Chlorpromazine | 7-hydroxylation | CYP2D6 |

Structure-Activity Relationship (SAR) Studies of Trimeprazine N-Oxide Derivatives

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in pharmacology. For phenothiazine derivatives, specific structural modifications can significantly impact their therapeutic effects.

Influence of N-Oxidation on Pharmacological Interactions

N-oxidation can have varied effects on the pharmacological profile of phenothiazine antipsychotics. In some cases, the N-oxide metabolite retains significant biological activity. For instance, fluphenazine-N-oxide and trifluoperazine-N-oxide have demonstrated antidopaminergic activity, inhibiting [3H]spiperone binding to rat striatal membranes and dopamine-stimulated adenylate cyclase activity. nih.gov

The introduction of an electron-withdrawing substituent at the second position of the phenothiazine nucleus generally increases antipsychotic activity. youtube.com Furthermore, a three-carbon side chain connecting the nitrogen of the phenothiazine ring and the side-chain nitrogen is considered optimal for maximum antipsychotic potency. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com While specific QSAR studies on Trimeprazine N-Oxide Hydrochloride are not available, QSAR studies on other phenothiazine derivatives have been conducted to understand their antipsychotic activity.

These studies often correlate physicochemical parameters and molecular orbital calculations with biological activity. For instance, a regression analysis can be performed to establish a dependency of antipsychotic activity on parameters derived from MO calculations, molecular docking, and physicochemical properties like logP and polar surface area. Such models can help in predicting the activity of new derivatives and in understanding the structural features that enhance a particular biological activity. ubbcluj.ro

Molecular and Cellular Mechanisms in Preclinical Research Models

Preclinical research models are essential for investigating the molecular and cellular mechanisms of action of drug metabolites. In vivo and in vitro models have been used to study the effects of phenothiazine N-oxides.

Direct lateral ventricular injection of fluphenazine-N-oxide and trifluoperazine-N-oxide in rats has been shown to antagonize amphetamine-induced locomotion and apomorphine-induced stereotypy, indicating a central antidopaminergic effect. nih.gov In vitro studies using rat striatal membranes have further confirmed the ability of these N-oxides to interact with dopamine (B1211576) receptors. nih.gov

The use of zebrafish as a model organism has also been explored for testing the cytotoxicity and neuromodulatory activity of novel phenothiazine derivatives. nih.gov This model allows for the assessment of adverse effects on development while also providing insights into the cholinergic effects of these compounds. nih.gov Such preclinical models are invaluable for characterizing the pharmacological profile of metabolites like this compound and for predicting their potential effects in humans.

Receptor Binding Affinity and Ligand-Receptor Interactions

Direct receptor binding affinity data for this compound is not currently documented in scientific literature. However, the parent compound, trimeprazine, is known to interact with various receptors, and it is plausible that its N-oxide metabolite may retain some affinity for these targets, albeit likely with different potencies.

Trimeprazine itself is recognized as a phenothiazine derivative with antihistaminic properties. rsc.orgnih.gov Its therapeutic effects are largely attributed to its antagonism of histamine (B1213489) H1 receptors. rsc.org The N-oxidation of the aliphatic side-chain amine is a common metabolic pathway for phenothiazines. nih.gov For other phenothiazines, such as chlorpromazine, the N-oxide metabolite has been shown to possess a significantly lower affinity for dopamine receptors compared to the parent drug. This suggests that N-oxidation generally reduces the central nervous system activity characteristic of many phenothiazines. nih.gov

Considering these points, it can be hypothesized that Trimeprazine N-Oxide would likely exhibit a reduced binding affinity for histamine H1 receptors and other receptors targeted by trimeprazine. The introduction of the polar N-oxide group can alter the molecule's electronic distribution and steric properties, which are critical for effective ligand-receptor interactions. nih.gov

Table 1: Postulated Receptor Binding Profile for this compound (Inferred)

| Receptor Target | Expected Affinity of this compound (Compared to Trimeprazine) | Rationale |

| Histamine H1 Receptor | Lower | N-oxidation is known to decrease the affinity of similar compounds for their primary receptors. |

| Dopamine D2 Receptor | Significantly Lower | Based on data from other phenothiazine N-oxides like chlorpromazine N-oxide. |

| Serotonin Receptors | Likely Lower | General trend of reduced receptor affinity for N-oxide metabolites. |

| Adrenergic Receptors | Likely Lower | General trend of reduced receptor affinity for N-oxide metabolites. |

| Muscarinic Receptors | Likely Lower | General trend of reduced receptor affinity for N-oxide metabolites. |

Note: This table is based on inferred data and requires experimental validation.

Enzyme Modulation and Inhibition Kinetics

There is a lack of specific data concerning the direct modulation or inhibition of enzymes by this compound. Research on the parent compound, trimeprazine, has indicated some interaction with enzymatic pathways, particularly in the context of its own metabolism. The formation of N-oxides is catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com

One study on trimeprazine and its main metabolites (trimeprazine sulphoxide, N-desmethyl trimeprazine, and 3-hydroxy-trimeprazine) investigated their effects on thyroperoxidase (TPO). In this research, only the 3-hydroxy metabolite of trimeprazine was found to inhibit TPO in vitro. This suggests that the metabolic fate of trimeprazine can lead to derivatives with specific enzyme-inhibiting properties. While this study did not include the N-oxide, it highlights the potential for metabolites to have distinct enzymatic interactions.

It is conceivable that Trimeprazine N-Oxide could act as a substrate or a weak inhibitor for certain CYP or FMO isoforms, potentially influencing the metabolism of other drugs. However, without direct experimental evidence, its enzyme modulation profile remains speculative.

Table 2: Potential Enzyme Interactions of this compound (Hypothetical)

| Enzyme/Enzyme Family | Potential Interaction | Basis for Hypothesis |

| Cytochrome P450 (CYP) | Substrate/Weak Inhibitor | N-oxides of other drugs are known to interact with CYPs. |

| Flavin-containing Monooxygenases (FMO) | Substrate/Weak Inhibitor | FMOs are involved in the N-oxidation of many xenobiotics. |

| Thyroperoxidase (TPO) | Unlikely to be a potent inhibitor | Based on the specificity of other trimeprazine metabolites. |

Note: This table presents hypothetical interactions that require experimental verification.

Pathway Perturbations in Cellular Systems

Specific studies detailing the perturbation of cellular pathways by this compound are absent from the scientific literature. Any effects would likely be a consequence of its interactions with receptors and enzymes.

For context, the unrelated but structurally similar term "trimethylamine N-oxide" (TMAO), a gut microbiota-derived metabolite, has been shown to activate the PERK branch of the unfolded protein response and influence pathways related to metabolic dysfunction. nih.gov However, it is crucial to emphasize that TMAO is a distinct chemical entity from Trimeprazine N-Oxide, and these findings are not directly applicable.

Given the likely reduced receptor affinities of phenothiazine N-oxides, it is anticipated that this compound would have a significantly attenuated effect on the cellular signaling pathways modulated by the parent compound, trimeprazine. For instance, the downstream signaling cascades initiated by histamine H1 receptor antagonism would be less affected.

Further research is necessary to elucidate any specific cellular pathway perturbations unique to this compound, independent of the effects of its parent compound.

Computational Chemistry and in Silico Modeling of Trimeprazine N Oxide Hydrochloride

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility and intermolecular interactions of drug molecules. For phenothiazine (B1677639) derivatives, MD simulations have been employed to understand their stability and interactions with biological targets and other molecules. tandfonline.comnih.govtandfonline.com

MD simulations of related phenothiazine derivatives have shown that these molecules can adopt various conformations, including quasi-axial and quasi-equatorial forms, which can impact their electronic and optical properties. rsc.org In the context of Trimeprazine (B1682546) N-Oxide Hydrochloride, MD simulations would likely focus on several key aspects:

Solvation Effects: Understanding how the molecule interacts with water molecules is crucial. The N-oxide group, being a strong hydrogen bond acceptor, would be expected to form stable hydrogen bonds with the surrounding solvent, influencing its solubility and bioavailability.

Conformational Flexibility: The rotational freedom of the propanamine side chain allows for a multitude of possible conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformers. researchgate.netnih.gov This is critical for understanding how the molecule might bind to a receptor.

Interaction with Biomolecules: Simulations can model the interaction of Trimeprazine N-Oxide Hydrochloride with target proteins, such as histamine (B1213489) receptors. mdpi.com These simulations can reveal the key amino acid residues involved in binding and the nature of the intermolecular forces at play, including hydrogen bonds, and van der Waals interactions. mdpi.commdpi.com

Table 1: Predicted Conformational Parameters of this compound

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Phenothiazine Core Geometry | Non-planar, butterfly-like | Based on known structures of phenothiazine derivatives. rsc.org |

| Dihedral Angle (Benzene Rings) | ~158° | Based on the parent phenothiazine structure. rsc.orgrsc.org |

| Side Chain Flexibility | High rotational freedom around C-C and C-N bonds | Inherent to alkylamine side chains. |

| Key Conformations | Quasi-axial and quasi-equatorial | Common in phenothiazine derivatives. rsc.org |

| Influence of N-Oxide | Increased hydrogen bonding capacity | Known property of N-oxide groups. |

This table presents predicted parameters based on studies of structurally related compounds due to the absence of direct experimental or computational data for this compound.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for elucidating the electronic structure and reactivity of molecules. tandfonline.comresearchgate.netresearchgate.netnih.govnih.gov For phenothiazine derivatives, DFT calculations have been used to determine a range of properties that are critical for their biological activity. researchgate.netresearchgate.netnih.govnih.gov

The electronic properties of this compound are largely dictated by the electron-rich phenothiazine ring system, which features sulfur and nitrogen heteroatoms. rsc.orgrsc.org The introduction of the N-oxide group is expected to significantly alter the electron distribution within the molecule.

Key electronic properties that can be investigated using QM calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.netrsc.org For phenothiazine derivatives, the HOMO is typically localized on the electron-rich ring system, making it susceptible to oxidation. rsc.org

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comnih.gov In this compound, the oxygen atom of the N-oxide group would be a region of high negative potential, making it a prime site for electrophilic attack or hydrogen bonding. tandfonline.comnih.gov

Reactivity Descriptors: QM calculations can provide various reactivity indices, such as chemical hardness, softness, and electrophilicity, which quantify the molecule's reactivity. researchgate.net These descriptors are valuable for predicting how the molecule will interact with other chemical species, including biological targets and metabolizing enzymes.

Table 2: Predicted Electronic Properties of Phenothiazine Derivatives

| Property | Typical Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation. rsc.org |

| LUMO Energy | Lowered by electron-withdrawing groups | Affects electron-accepting ability. rsc.org |

| HOMO-LUMO Gap | Modulated by substituents | Relates to chemical reactivity and stability. researchgate.netrsc.org |

| Dipole Moment | Significant, influenced by side chain and substituents | Governs intermolecular interactions. researchgate.net |

This table summarizes general findings for phenothiazine derivatives from various computational studies. researchgate.netresearchgate.netrsc.org Specific values for this compound would require dedicated calculations.

Predictive Modeling of Metabolic Transformations and Interaction Profiles

In silico tools for predicting drug metabolism are becoming increasingly important in the early stages of drug development. nih.govnih.govbiorxiv.orgnews-medical.net These methods can forecast the metabolic fate of a compound, identify potential metabolites, and predict which enzymes are likely to be involved. nih.govnih.gov

The metabolism of phenothiazines is complex and can involve several types of reactions, including oxidation, demethylation, and hydroxylation. nih.gov For Trimeprazine, known metabolites include N-demethyltrimeprazine, 3-hydroxytrimeprazine, and trimeprazine sulfoxide. nih.gov The presence of the N-oxide in this compound introduces an additional metabolic consideration, as N-oxides can be subject to reduction back to the parent amine.

Predictive modeling of this compound's metabolism would likely involve a combination of approaches:

Expert Systems: These are rule-based systems that use a knowledge base of known metabolic reactions to predict the metabolites of a new compound. nih.gov

Machine Learning Models: These models are trained on large datasets of drug metabolism data and can learn to predict the sites of metabolism and the types of transformations that are likely to occur. mdpi.com

Structure-Based Methods: These approaches involve docking the drug molecule into the active site of metabolizing enzymes, such as Cytochrome P450 (CYP) isoforms, to predict the likelihood and regioselectivity of metabolism. nih.govnih.gov

The interaction profile of this compound with various proteins, including its primary target (the histamine H1 receptor) and metabolizing enzymes, can also be modeled in silico. mdpi.com Molecular docking and quantitative structure-activity relationship (QSAR) studies on related H1-antihistamines have provided insights into the structural features that are important for binding affinity. mdpi.com

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Enzyme Family |

| N-Oxide Reduction | Trimeprazine | N/A (Reductases) |

| N-Demethylation | N-Desmethyltrimeprazine N-Oxide | Cytochrome P450 |

| Sulfoxidation | Trimeprazine Sulfoxide N-Oxide | Cytochrome P450, FMO |

| Aromatic Hydroxylation | Hydroxy-trimeprazine N-Oxide | Cytochrome P450 |

This table presents plausible metabolic transformations based on known metabolism of trimeprazine and general principles of drug metabolism. news-medical.netnih.govnih.gov FMO refers to Flavin-containing monooxygenase.

Emerging Research Avenues and Prospective Studies on Trimeprazine N Oxide Hydrochloride

Exploration of Novel N-Oxide Derivatives for Chemical Biology

The exploration of novel N-oxide derivatives, including those related to Trimeprazine (B1682546) N-Oxide Hydrochloride, is a burgeoning field in chemical biology and medicinal chemistry. nih.govnih.govresearchgate.net The N-oxide functional group is recognized for its significant influence on the biomedical applications of molecules. nih.govacs.org It can enhance water solubility, decrease membrane permeability, and in some instances, confer a specific redox reactivity that is crucial for drug targeting and cytotoxicity. nih.govacs.org

Researchers are increasingly synthesizing and characterizing new N-oxide derivatives to investigate their potential as therapeutic agents for a wide range of conditions. researchgate.netresearchgate.net These include anticancer, antibacterial, antihypertensive, antiparasitic, and anti-HIV activities. nih.gov The N-oxide moiety can act as a bioisostere of a carbonyl group, forming strong hydrogen bonds, or serve as a nitric oxide (NO) mimic, leading to NO-like effects such as vasodilation. nih.gov

For instance, studies on various heterocyclic N-oxides have demonstrated their potential in medicinal chemistry. nih.govresearchgate.net The synthesis of new derivatives, sometimes optimized using methods like microwave-assisted organic synthesis, has led to compounds with significant in vitro biological activity against various pathogens. researchgate.net The focus of this research is often to establish a relationship between the chemical structure of the N-oxide derivatives and their biological activity, which can guide the development of more potent and selective drugs. researchgate.net

The versatility of the phenothiazine (B1677639) scaffold, the core structure of trimeprazine, has made its derivatives, including N-oxides, attractive for further investigation. b-cdn.netutrgv.edu The synthesis of various N-oxides and metabolites of other drugs, such as aripiprazole, highlights the ongoing interest in creating and characterizing these compounds for potential therapeutic use. researchgate.net

Advanced Methodologies for In Vitro and In Silico Research Integration

The integration of in vitro and in silico methodologies is becoming increasingly vital in the study of N-oxide derivatives like Trimeprazine N-Oxide Hydrochloride. This combined approach allows for a more efficient and comprehensive evaluation of the pharmacological and toxicological profiles of these compounds.

In Silico Studies: Molecular docking simulations are a key in silico tool used to predict the binding affinities and interaction patterns of novel compounds with specific biological targets. utrgv.eduresearchgate.net For example, in the context of phenothiazine derivatives, molecular docking has been used to screen for potential inhibitors of enzymes like trypanothione (B104310) reductase, which is crucial for the survival of certain parasites. utrgv.edu These computational studies help in prioritizing compounds for synthesis and further in vitro testing. irjmets.com Parameters such as binding energy and interactions with key amino acid residues in the target protein's active site are evaluated to predict the potential efficacy of the derivatives. utrgv.edu

In Vitro Studies: Following in silico screening, promising candidates are synthesized and subjected to in vitro testing to validate the computational predictions. researchgate.netresearchgate.net These studies can include the determination of Minimum Inhibitory Concentration (MIC) against various microorganisms to assess antimicrobial activity. b-cdn.netresearchgate.net For instance, recent research on phenothiazine-3-sulphonamide derivatives involved synthesizing the compounds and then testing their bactericidal and fungicidal activities in vitro. b-cdn.netresearchgate.net

The integration of these methods is exemplified by studies that first use in silico ADME (Absorption, Distribution, Metabolism, and Excretion) screening to identify derivatives with drug-like properties, followed by molecular docking to predict their biological targets, and finally, in vitro assays to confirm their activity. irjmets.com This synergistic approach accelerates the drug discovery process by focusing resources on the most promising candidates.

Unraveling Complex Metabolic Interactions in Preclinical Systems

Understanding the metabolic fate of N-oxide compounds like this compound is crucial for their development as therapeutic agents. Preclinical studies are essential to elucidate their metabolic pathways and potential interactions with biological systems.

N-oxides are often metabolites of parent amine drugs, and their formation can significantly alter the pharmacological and pharmacokinetic properties of the original compound. nih.govacs.org In some cases, N-oxides can act as prodrugs, being converted back to the active parent compound in the body. google.com

Preclinical pharmacokinetic studies, often conducted in animal models such as nonhuman primates, are critical for determining the absorption, distribution, metabolism, and excretion (ADME) of N-oxide compounds. nih.gov For example, research on clozapine-N-oxide (CNO) in rhesus monkeys revealed that it is metabolized to the psychoactive compounds clozapine (B1669256) and n-desmethylclozapine. nih.gov Such studies also investigate the ability of these compounds to cross the blood-brain barrier, a key factor for drugs targeting the central nervous system. nih.gov

The metabolic stability of N-oxides and their potential to interact with metabolic enzymes and transporters are also important areas of investigation. mdpi.com Studies on trimethylamine (B31210) N-oxide (TMAO), a gut microbiome metabolite, have explored its complex interactions with liver metabolism, including its effects on cholesterol and bile acid pathways. mdpi.com Mendelian randomization studies are also being employed to investigate the causal relationships between TMAO and its precursors with physiological parameters like blood pressure. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Trimeprazine N-Oxide Hydrochloride, and how do they influence experimental design?

- Answer : While direct solubility data for this compound are limited, its parent compound (Trimeprazine Tartrate) is freely soluble in water and chloroform, soluble in alcohol, and very slightly soluble in ether and benzene . These properties suggest that polar solvents (e.g., water, methanol) are suitable for dissolution in in vitro assays. For stability studies, avoid prolonged exposure to non-polar solvents (e.g., ether) and acidic/basic conditions that may induce hydrolysis. Use UV-Vis spectrophotometry or HPLC with polar stationary phases (C18 columns) for quantification .

Q. How can researchers validate the purity of this compound during synthesis?

- Answer : Employ orthogonal analytical methods:

- Chromatography : Use reversed-phase HPLC with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) to resolve impurities (e.g., unreacted trimeprazine, side products) .

- Spectroscopy : Confirm structural integrity via FT-IR (N-O stretch at ~1250–1350 cm⁻¹) and NMR (characteristic upfield shifts for N-oxide protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₃ClN₂O₂·HCl) .

Advanced Research Questions

Q. What oxidation pathways govern the metabolism of Trimeprazine Hydrochloride, and how do structural features influence metabolite formation?

- Answer : Trimeprazine Hydrochloride undergoes dual oxidation pathways:

- Sulfoxide Formation : Mediated by cytochrome P450 enzymes or chemical oxidants (e.g., persulfate), yielding this compound .

- Lateral Chain Cleavage : Observed in phenothiazines with a two-carbon (2C) chain between nitrogens, producing phenothiazine sulfoxide and quinone imine derivatives. For Trimeprazine (3C chain), steric hindrance suppresses cleavage, favoring sulfoxide formation .

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

- Answer : Discrepancies may arise from:

- Metabolite Interference : Co-eluting metabolites (e.g., 3-hydroxy-trimeprazine) in bioassays. Use preparative HPLC to isolate pure N-oxide for target-specific activity studies .

- Redox Instability : N-Oxide derivatives may revert to parent compounds under reducing conditions (e.g., glutathione-rich environments). Stabilize samples with antioxidants (e.g., ascorbic acid) during storage .

- Validation : Cross-reference results with isotopic labeling (e.g., ¹⁵N-labeled N-oxide) to track stability .

Q. What analytical strategies are recommended for quantifying this compound in biological matrices?

- Answer :

- Extraction : Solid-phase extraction (SPE) using mixed-mode cartridges (C18/SCX) to recover polar metabolites from plasma/urine .

- Detection : LC-MS/MS with electrospray ionization (ESI⁺) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 367 → 291 (N-oxide) and m/z 351 → 274 (parent compound) .

- Calibration : Use deuterated internal standards (e.g., Trimeprazine-d₃ N-Oxide) to correct for matrix effects .

Methodological Considerations

Q. What safety protocols are critical when synthesizing or handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling due to inhalation risks .

- Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and decontaminate with 70% ethanol .

Q. How do structural modifications (e.g., N-Oxidation) alter the receptor-binding affinity of Trimeprazine derivatives?

- Answer :

- H1 Receptor Assays : Perform competitive binding assays using [³H]-mepyramine in guinea pig ileum membranes. N-Oxidation reduces lipophilicity, potentially decreasing CNS penetration but improving peripheral antihistaminic activity .

- Computational Modeling : Dock Trimeprazine N-Oxide into H1 receptor homology models (e.g., GPCRdb) to assess steric clashes or hydrogen-bonding changes due to the N-oxide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.